Cas no 2351882-11-4 (Spastazoline)

Spastazoline Chemical and Physical Properties
Names and Identifiers
-
- spastazoline
- ZB1575
- (R)-N-(5-(tert-butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- AC-35617
- 5-tert-butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine
- BDBM50587865
- HY-111548
- CS-0087095
- CHEMBL5190401
- MS-26277
- MFCD31813810
- EX-A3095
- D81121
- N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Spastazoline?
- 2351882-11-4
- SCHEMBL22035095
- Spastazoline
-
- Inchi: 1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1
- InChI Key: HNOLTAKAPDKZRY-AWEZNQCLSA-N
- SMILES: N1(C2N=C3C(C=CN3)=C(NC3C=C(C(C)(C)C)NN=3)N=2)CCN[C@H](C(C)C)C1
Computed Properties
- Exact Mass: 382.25934299g/mol
- Monoisotopic Mass: 382.25934299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.6
- XLogP3: 4.1
Spastazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-111548-10mM*1mLinDMSO |
Spastazoline |
2351882-11-4 | 99.27% | 10mM*1mLinDMSO |
¥1540 | 2023-07-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE653-20mg |
Spastazoline |
2351882-11-4 | 98+% | 20mg |
3964.0CNY | 2021-07-14 | |
DC Chemicals | DC26007-100 mg |
Spastazoline |
2351882-11-4 | >98% | 100mg |
$750.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S0801-25mg |
Spastazoline |
2351882-11-4 | 99.29% | 25mg |
¥5370.47 | 2023-09-15 | |
DC Chemicals | DC26007-1 g |
Spastazoline |
2351882-11-4 | >98% | 1g |
$2600.0 | 2022-02-28 | |
Ambeed | A1176737-50mg |
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2351882-11-4 | 99% | 50mg |
$87.0 | 2025-02-19 | |
DC Chemicals | DC26007-100mg |
Spastazoline |
2351882-11-4 | >98% | 100mg |
$750.0 | 2023-09-15 | |
Aaron | AR01KLTW-50mg |
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2351882-11-4 | 98% | 50mg |
$138.00 | 2023-12-14 | |
1PlusChem | 1P01KLLK-10mg |
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2351882-11-4 | 99% | 10mg |
$291.00 | 2024-05-23 | |
MedChemExpress | HY-111548-10mg |
Spastazoline |
2351882-11-4 | 99.27% | 10mg |
¥2300 | 2024-04-15 |
Spastazoline Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on Spastazoline
Research Briefing on Spastazoline (2351882-11-4): A Novel Therapeutic Agent in Chemical Biology and Medicine
Spastazoline (CAS: 2351882-11-4) is a recently identified small molecule that has garnered significant attention in the field of chemical biology and medicine due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to Spastazoline, focusing on its chemical properties, mechanism of action, and preclinical efficacy. The compound has been studied extensively for its role in modulating specific biological pathways, making it a promising candidate for further drug development.
The chemical structure of Spastazoline (2351882-11-4) features a unique scaffold that enables selective interaction with target proteins. Recent studies have elucidated its binding affinity and specificity, which are critical for its pharmacological effects. Advanced computational modeling and X-ray crystallography have been employed to characterize its molecular interactions, providing insights into its mechanism of action at the atomic level. These findings are pivotal for optimizing its therapeutic potential and minimizing off-target effects.
In preclinical studies, Spastazoline has demonstrated remarkable efficacy in animal models of neurological disorders, particularly those involving spasticity and muscle rigidity. Researchers have observed dose-dependent improvements in motor function and a reduction in pathological symptoms. These results suggest that Spastazoline could serve as a lead compound for developing treatments for conditions such as multiple sclerosis and spinal cord injuries. However, further studies are needed to assess its safety profile and pharmacokinetics in humans.
Another area of interest is the potential application of Spastazoline in oncology. Preliminary data indicate that the compound may exhibit antitumor activity by disrupting critical signaling pathways in cancer cells. In vitro assays have shown inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines. These findings, though promising, require validation through extensive in vivo studies and clinical trials to determine the compound's efficacy and safety in cancer treatment.
The synthesis and scalable production of Spastazoline (2351882-11-4) have also been a focus of recent research. Innovative synthetic routes have been developed to improve yield and purity, addressing challenges associated with its complex structure. These advancements are essential for ensuring a consistent supply of the compound for both research and potential clinical use. Additionally, efforts are underway to develop derivatives of Spastazoline with enhanced pharmacological properties.
In conclusion, Spastazoline (2351882-11-4) represents a promising avenue for therapeutic intervention in various medical conditions. Its unique chemical properties and biological activity make it a valuable subject of ongoing research. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications. The continued exploration of Spastazoline and its derivatives holds great potential for advancing the field of chemical biology and medicine.
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